molecular formula C25H32N4O4 B11987538 N'(1),N'(9)-Bis(4-methoxybenzylidene)nonanedihydrazide CAS No. 303064-93-9

N'(1),N'(9)-Bis(4-methoxybenzylidene)nonanedihydrazide

Cat. No.: B11987538
CAS No.: 303064-93-9
M. Wt: 452.5 g/mol
InChI Key: QNOVMQMSHUTQKF-BFNWXZRRSA-N
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Description

N’(1),N’(9)-Bis(4-methoxybenzylidene)nonanedihydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of two 4-methoxybenzylidene groups attached to a nonanedihydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’(1),N’(9)-Bis(4-methoxybenzylidene)nonanedihydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and nonanedihydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’(1),N’(9)-Bis(4-methoxybenzylidene)nonanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N’(1),N’(9)-Bis(4-methoxybenzylidene)nonanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Nucleophiles such as halides or amines; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’(1),N’(9)-Bis(4-methoxybenzylidene)nonanedihydrazide has been explored for various scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.

    Medicine: Studied for its potential anti-cancer properties, as it can induce apoptosis in certain cancer cell lines.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N’(1),N’(9)-Bis(4-methoxybenzylidene)nonanedihydrazide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cellular membranes, leading to disruption of membrane integrity and subsequent cell death. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions, which can then participate in catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxybenzylidene)aniline: Shares the 4-methoxybenzylidene group but differs in the backbone structure.

    N-(4-Methoxybenzylidene)-4-butylaniline: Similar in having the 4-methoxybenzylidene group but with a different substituent on the aniline ring.

Uniqueness

N’(1),N’(9)-Bis(4-methoxybenzylidene)nonanedihydrazide is unique due to its nonanedihydrazide backbone, which imparts distinct chemical and physical properties

Properties

CAS No.

303064-93-9

Molecular Formula

C25H32N4O4

Molecular Weight

452.5 g/mol

IUPAC Name

N,N'-bis[(E)-(4-methoxyphenyl)methylideneamino]nonanediamide

InChI

InChI=1S/C25H32N4O4/c1-32-22-14-10-20(11-15-22)18-26-28-24(30)8-6-4-3-5-7-9-25(31)29-27-19-21-12-16-23(33-2)17-13-21/h10-19H,3-9H2,1-2H3,(H,28,30)(H,29,31)/b26-18+,27-19+

InChI Key

QNOVMQMSHUTQKF-BFNWXZRRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CCCCCCCC(=O)N/N=C/C2=CC=C(C=C2)OC

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CCCCCCCC(=O)NN=CC2=CC=C(C=C2)OC

Origin of Product

United States

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